molecular formula C5H7N3 B599765 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 116056-05-4

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No. B599765
M. Wt: 109.132
InChI Key: BRXYDRIZVHRXCQ-UHFFFAOYSA-N
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Description

“6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole” is a chemical compound with the linear formula C6 H7 N3 O2 . It is a solid substance .


Synthesis Analysis

The synthesis of a similar compound, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, was achieved through a four-step process including etherification, hydrazonation, cyclization, and reduction . Another approach to the synthesis of substituted 6-aryl-6,7-dihydro-2H-imidazo triazole-3,5-diones was developed, which is based on the reaction of 5-arylaminomethyl-2,4-dihydro[1,2,4]triazol-3-ones with 1,1’-carbonyldiimidazole .


Molecular Structure Analysis

The molecular structures of related compounds were analyzed using DFT calculations at the B3LYP/6-311+G (d,p) level of theory .


Chemical Reactions Analysis

The compounds have been studied for their reactions with various electrophilic reagents . For instance, a triazolium catalyst is used for intermolecular homodimerization of aryl aldehydes, intramolecular aldehyde-ketone benzoin cyclizations, and intramolecular Stetter reactions .


Physical And Chemical Properties Analysis

The compound is a solid substance . The molecular weight of a related compound, 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid, is 153.14 .

Scientific Research Applications

  • Synthesis and Structural Analysis : Zhang et al. (2019) synthesized 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole through a four-step process, achieving an overall yield of 39%. This synthesis involved etherification, hydrazonation, cyclization, and reduction. The final product was characterized using NMR and ESI-MS/MS, and the molecular structures of related compounds were analyzed using DFT calculations (Q. Zhang et al., 2019).

  • Cytotoxic Activity : A study by Azab et al. (2017) described the synthesis of a series of compounds including 9-substituted-chromeno[4',3':3,4]pyrrolo[2,1-c][1,2,4]triazole-6,7-diones and their evaluation for cytotoxic activity. These compounds were derived using 1-hydrazinylchromeno[3,4-c]pyrrole-3,4-dione as a precursor, and their synthesis indicated potential therapeutic applications in antimicrobial and anti-inflammatory drugs (I. H. E. Azab, M. Aly, & A. Gobouri, 2017).

  • Intramolecular Cycloadditions : Park et al. (2010) developed a method for synthesizing 6H-pyrrolo[1,2-c][1,2,3]triazole derivatives. This involved an intramolecular 1,3-dipolar cycloaddition reaction of azido enynes obtained from Morita–Baylis–Hillman acetates of propargyl aldehydes with sodium azide (Sun Pil Park, S. Ahn, & K. Lee, 2010).

  • Potential in Antiprotozoal and Anticancer Agents : A 2012 study by Dürüst et al. investigated the synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles. These compounds, containing oxadiazole and 1,2,3-triazole, exhibited notable biological activities, indicating their potential in developing anti-protozoal and anti-cancer agents (Y. Dürüst, Hamza Karakuş, M. Kaiser, & D. Taşdemir, 2012).

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-2-5-7-6-4-8(5)3-1/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXYDRIZVHRXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

Citations

For This Compound
3
Citations
QZ Zhang, CF Wan, Y Ma, NN Qin, CY Ke… - Russian Journal of …, 2019 - Springer
3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole was synthesized through a four-step process including etherification, hydrazonation, cyclization, and reduction with an …
Number of citations: 3 link.springer.com
C Ng Di Marco, SD Kuduk - Synthetic communications, 2006 - Taylor & Francis
The synthesis of fused [5,5]‐1,2,4‐triazoles via a tandem cyclopropane rearrangement–cyclization sequence is described. Optimization of the cyclization reaction was achieved …
Number of citations: 3 www.tandfonline.com
QZ Zhang, CF Wan, NN Qin, CY Ke, Q Pan… - Журнал органической …, 2019 - elibrary.ru
3-(Пиперидин-4-ил)-6, 7-дигидро-5 H-пирроло [2, 1-c][1, 2, 4] триазол синтезирован с общим выходом 39% по четыре стадии, включающая этерификацию, гидразонирование, …
Number of citations: 0 elibrary.ru

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